molecular formula C29H39NO8 B14078599 Stachybotrin E

Stachybotrin E

Cat. No.: B14078599
M. Wt: 529.6 g/mol
InChI Key: KWODKFGSLAULOG-JBIKXYLQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Stachybotrin E is typically isolated from natural sources, specifically from the deep-sea fungus Stachybotrys sp. The isolation process involves extensive NMR data and mass spectroscopic analysis to determine the structure and purity of the compound .

Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through laboratory-scale fermentation and extraction processes from the fungus Stachybotrys sp .

Chemical Reactions Analysis

Types of Reactions: Stachybotrin E undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its biological activity or to study its chemical properties .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles can be used under acidic or basic conditions to introduce different functional groups into the molecule.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs .

Scientific Research Applications

Stachybotrin E has several scientific research applications, including:

Mechanism of Action

Stachybotrin E exerts its effects by interacting with specific molecular targets and pathways involved in multidrug resistance. The compound increases the intracellular concentration of substrate anticancer drugs, thereby enhancing their efficacy. This mechanism is believed to be related to the inhibition of ABC transporters, which actively pump out chemotherapy drugs from cancer cells .

Comparison with Similar Compounds

Comparison: Stachybotrin E is unique among phenylspirodrimanes due to its specific structure and the ability to reverse multidrug resistance in cancer cells. While other similar compounds like Stachybotrin H and Stachybotrylactam also exhibit biological activities, this compound’s effectiveness in overcoming drug resistance sets it apart .

Properties

Molecular Formula

C29H39NO8

Molecular Weight

529.6 g/mol

IUPAC Name

(2S)-2-[(3R,7R,8R,8aS)-3,4'-dihydroxy-4,4,7,8a-tetramethyl-6'-oxospiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrofuro[2,3-e]isoindole]-7'-yl]-5-methoxy-5-oxopentanoic acid

InChI

InChI=1S/C29H39NO8/c1-15-6-8-21-27(2,3)22(32)10-11-28(21,4)29(15)13-17-20(31)12-16-18(24(17)38-29)14-30(25(16)34)19(26(35)36)7-9-23(33)37-5/h12,15,19,21-22,31-32H,6-11,13-14H2,1-5H3,(H,35,36)/t15-,19+,21?,22-,28+,29-/m1/s1

InChI Key

KWODKFGSLAULOG-JBIKXYLQSA-N

Isomeric SMILES

C[C@@H]1CCC2[C@@]([C@@]13CC4=C(C=C5C(=C4O3)CN(C5=O)[C@@H](CCC(=O)OC)C(=O)O)O)(CC[C@H](C2(C)C)O)C

Canonical SMILES

CC1CCC2C(C(CCC2(C13CC4=C(C=C5C(=C4O3)CN(C5=O)C(CCC(=O)OC)C(=O)O)O)C)O)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.